Bis(p-chlorophenyl) diselenide Bis(p-chlorophenyl) diselenide Organoselenium compound with antidepressant-like and memory enhancer actions; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 20541-49-5
VCID: VC0006023
InChI: InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
SMILES: C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Molecular Formula: C12H8Cl2Se2
Molecular Weight: 381 g/mol

Bis(p-chlorophenyl) diselenide

CAS No.: 20541-49-5

Cat. No.: VC0006023

Molecular Formula: C12H8Cl2Se2

Molecular Weight: 381 g/mol

* For research use only. Not for human or veterinary use.

Bis(p-chlorophenyl) diselenide - 20541-49-5

CAS No. 20541-49-5
Molecular Formula C12H8Cl2Se2
Molecular Weight 381 g/mol
IUPAC Name 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene
Standard InChI InChI=1S/C12H8Cl2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Standard InChI Key DVGQWQMPCZYJLR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC=C1Cl)[Se][Se]C2=CC=C(C=C2)Cl

Synthesis and Production

Laboratory Synthesis

The compound is typically synthesized by reacting p-chlorophenyl halides (e.g., bromides or iodides) with elemental selenium in the presence of hydrazine hydrate as a reducing agent. Sodium hydroxide is often added to maintain alkaline conditions, facilitating the nucleophilic substitution reaction. For example:

2Ar-X+2Se+N2H4Ar-Se-Se-Ar+2HX+N22 \, \text{Ar-X} + 2 \, \text{Se} + \text{N}_2\text{H}_4 \rightarrow \text{Ar-Se-Se-Ar} + 2 \, \text{HX} + \text{N}_2 \uparrow

where Ar=p-chlorophenyl\text{Ar} = \text{p-chlorophenyl}. Yields exceeding 70% have been reported under optimized conditions.

Industrial Production

Industrial-scale production employs continuous flow reactors to enhance efficiency and purity. Process parameters such as temperature (80–120°C), pressure (1–3 atm), and selenium-to-halide molar ratios (1:2) are tightly controlled. Post-synthesis purification involves recrystallization from ethanol or chromatography, achieving ≥95% purity .

Physical and Chemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight381.02 g/mol
Melting Point85–88°C
Boiling Point192°C (2 Torr)
SolubilityInsoluble in water; soluble in DMSO, DMF

Reactivity and Stability

The diselenide bond (SeSe-\text{Se}-\text{Se}-) is redox-active, enabling participation in radical reactions and glutathione peroxidase-like activity . It undergoes hydrolysis in acidic media to form seleninic acids but remains stable in neutral or alkaline solutions .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Bis(p-chlorophenyl) diselenide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2–4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) . Mechanistic studies suggest membrane disruption via thiol oxidation and inhibition of bacterial efflux pumps . Against viruses, it shows moderate activity against human herpesvirus-1 (IC50_{50} = 12 µM) but is inactive against vesicular stomatitis virus .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for synthesizing benzisoselenazolones, a class of antioxidants with neuroprotective properties . Derivatives such as bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenide have entered preclinical trials for neurodegenerative diseases .

Materials Science

Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic devices. The chlorine atoms stabilize charge-transfer complexes, achieving a bandgap of 2.1 eV.

ParameterValueSource
LD50_{50} (oral, rat)125 mg/kg
Aquatic Toxicity (EC50_{50})0.1 mg/L (Daphnia magna)

Comparative Analysis with Related Compounds

vs. Diphenyl Diselenide

ParameterBis(p-chlorophenyl) DiselenideDiphenyl Diselenide
Lipophilicity (logP)3.82.1
Antimicrobial MIC2–4 µg/mL8–16 µg/mL
Anticancer IC50_{50}5 µM15 µM

Chlorine substitution enhances bioactivity and stability, albeit at the cost of increased environmental persistence .

vs. Bis(4-chlorophenyl) Disulfide

The selenium analog exhibits 10–100-fold higher antioxidant activity due to the redox versatility of Se versus S .

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